
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbonyl group conjugated with an alkene. This compound features a trifluorobenzoyl group, which is known for its electron-withdrawing properties, and a bromo substituent, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2,4,5-trifluorobenzoyl chloride.
Reaction with Ethyl Acetoacetate: The benzoyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as pyridine to form the desired enone.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The enone can be oxidized to form epoxides or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., methanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, water).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohols or other reduced products.
Oxidation: Formation of epoxides or other oxidized derivatives.
Scientific Research Applications
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzoyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromo substituent can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with a chloro substituent instead of bromo.
Ethyl (Z)-2-(3-iodo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate: Similar structure with an iodo substituent instead of bromo.
Uniqueness
Ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions that are not possible with other halogens. The trifluorobenzoyl group also imparts unique electronic properties that influence the compound’s reactivity and interactions.
Properties
Molecular Formula |
C14H12BrF3O4 |
|---|---|
Molecular Weight |
381.14 g/mol |
IUPAC Name |
ethyl (Z)-2-(3-bromo-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H12BrF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
InChI Key |
QKALLHLEBYAROM-VURMDHGXSA-N |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Br)F)F)\C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Br)F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
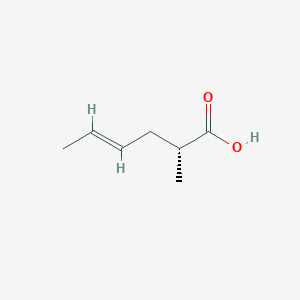
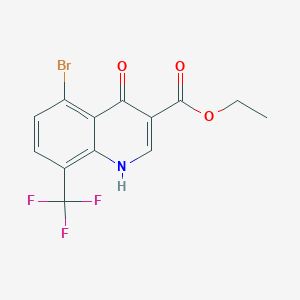
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
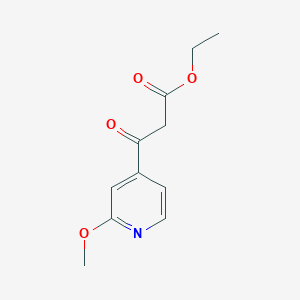
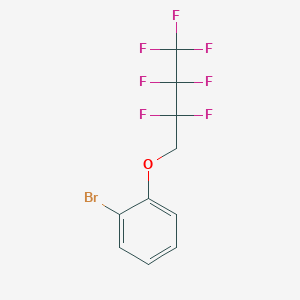
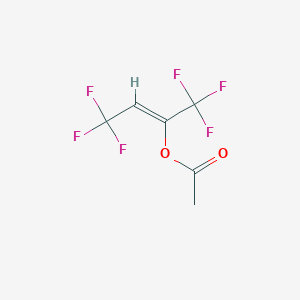
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
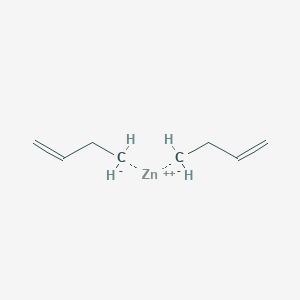

![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)
